molecular formula C7H11NO B1180240 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) CAS No. 127616-02-8

2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI)

Cat. No.: B1180240
CAS No.: 127616-02-8
InChI Key:
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Description

2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of an ethenyl group and a methyl group on the pyrrole ring, along with an oxide functional group, makes this compound unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenyl-3,4-dihydro-5-methylpyrrole with an oxidizing agent to introduce the oxide functional group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triflic acid to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triflic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The oxide group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2H-Pyrrole,2-ethenyl-3,4-dihydro-5-methyl-,1-oxide(9CI) is unique due to its specific substitution pattern and the presence of the oxide functional group.

Properties

IUPAC Name

2-ethenyl-5-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-7-5-4-6(2)8(7)9/h3,7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYLFJRMJGCNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(CC1)C=C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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